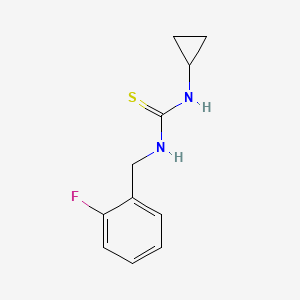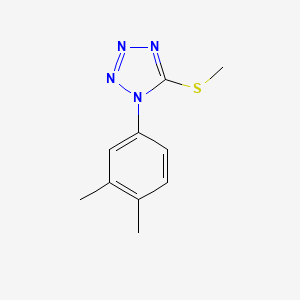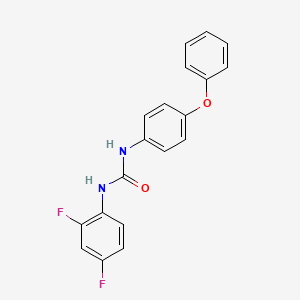![molecular formula C24H23N3O3 B5792328 4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)
4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl groups, a pyrrolidinylmethyleneamino group, and a furan ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then reacted with a furan derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl)amine
- N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine
- N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine
Uniqueness
4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-pyrrolidin-1-ylmethylideneamino]furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-28-19-9-5-17(6-10-19)22-21(15-25)24(26-16-27-13-3-4-14-27)30-23(22)18-7-11-20(29-2)12-8-18/h5-12,16H,3-4,13-14H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMZXKHXCWJDP-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B5792263.png)

![2-(3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B5792282.png)

![[(E)-1-cyclododecylpropan-2-ylideneamino]urea](/img/structure/B5792290.png)

![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5792309.png)
![3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B5792312.png)
![Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5792315.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)
